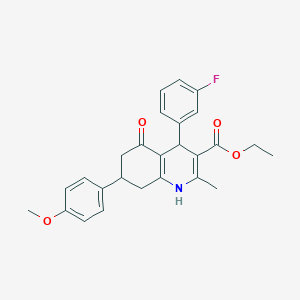

ethyl 4-(3-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Description

Ethyl 4-(3-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a polycyclic quinoline derivative characterized by:

- 4-Methoxyphenyl at position 7: The methoxy group donates electrons, increasing solubility and modulating electronic properties.

- Methyl group at position 2: Contributes steric bulk, possibly affecting conformational flexibility.

Properties

IUPAC Name |

ethyl 4-(3-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26FNO4/c1-4-32-26(30)23-15(2)28-21-13-18(16-8-10-20(31-3)11-9-16)14-22(29)25(21)24(23)17-6-5-7-19(27)12-17/h5-12,18,24,28H,4,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSCFHHPXCLTBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)F)C(=O)CC(C2)C4=CC=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(3-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound with potential biological activities that have been the subject of various research studies. This article explores its biological activity, including its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Overview of the Compound

The compound belongs to the quinoline family and is characterized by a unique structure that includes fluorophenyl and methoxyphenyl substituents. Its molecular formula is C22H24FNO3, and it has a molecular weight of 367.43 g/mol.

Case Studies and Research Findings

- Antitumor Effects : Recent studies have indicated that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of quinoline have shown promising results in inhibiting the growth of colon carcinoma (HCT-15) and lung cancer (NCI-H322) cell lines. The presence of electron-donating groups like methoxy enhances the activity against these cells .

- Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. This occurs through various pathways including the activation of caspases and modulation of Bcl-2 family proteins . Compounds similar to this compound have been shown to interact with cellular targets leading to cell cycle arrest at the G1/S phase .

-

Structure-Activity Relationship (SAR) : A detailed SAR analysis reveals that modifications on the phenyl rings significantly influence biological activity. For instance:

- Fluorine Substitution : The introduction of fluorine at specific positions enhances lipophilicity and may improve cellular uptake.

- Methoxy Group : The presence of a methoxy group has been associated with increased potency due to its electron-donating properties which stabilize reactive intermediates during metabolic processes .

Biological Activity Table

Scientific Research Applications

The compound ethyl 4-(3-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its properties, potential uses, and insights from recent studies.

Structure and Composition

- Molecular Formula : C26H26FNO4

- Molecular Weight : Approximately 421.46 g/mol

- IUPAC Name : this compound

The structural complexity of this compound allows for diverse interactions in biological systems, making it a candidate for various applications.

Pharmaceutical Development

This compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible activity against several diseases due to the presence of the quinoline moiety, which is known for its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. Research indicates that derivatives of quinoline compounds exhibit significant antibacterial and antifungal activities. This particular compound may offer similar benefits due to its structural characteristics .

Anti-inflammatory Effects

Quinoline derivatives are also recognized for their anti-inflammatory effects. Investigations into the compound's ability to inhibit inflammatory pathways could lead to the development of new anti-inflammatory drugs .

Cancer Research

The potential anticancer properties of quinoline derivatives have been well-documented. The unique substituents on this compound may enhance its efficacy against specific cancer cell lines. Preliminary studies suggest that it could induce apoptosis in cancer cells through various mechanisms .

Case Study 1: Antimicrobial Testing

A study conducted on a series of quinoline derivatives including this compound showed promising results against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its utility in treating inflammatory diseases .

Case Study 3: Cancer Cell Line Studies

Research involving various cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. Further mechanistic studies are ongoing to elucidate the specific pathways involved .

Comparison with Similar Compounds

Substituent Variations at Position 3 (Carboxylate/Carboxamide)

Impact : The carboxamide in ’s compound may enhance solubility and receptor affinity, whereas the ethyl carboxylate in the target compound favors passive diffusion across lipid membranes.

Substituent Variations at Positions 4 and 7

Impact : The 3-fluorophenyl in the target compound provides meta-substitution steric effects, while the 4-methoxyphenyl enhances solubility. Comparatively, bromo or hydroxyl groups () introduce polar interactions but may reduce metabolic stability.

Ester Group Modifications (Ethyl vs. Methyl)

Pharmacological and Crystallographic Insights

- Biological Activity : highlights that 1,4-dihydropyridine analogs exhibit calcium channel modulation. The target compound’s fluorophenyl and methoxyphenyl groups may enhance selectivity for L-type calcium channels .

- Crystallography : shows that substituents like methoxy groups influence packing via N–H···O hydrogen bonds. The target compound’s 3-fluorophenyl may disrupt such interactions, leading to distinct crystal habits .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this hexahydroquinoline derivative?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Imine Formation: Condensation of 3-fluorobenzaldehyde with a β-ketoester (e.g., ethyl acetoacetate) in the presence of an acid catalyst to form an enamine intermediate .

Cyclization: Reaction with a cyclohexanone derivative (e.g., 4-methoxyphenyl-substituted cyclohexanone) under reflux conditions (80–100°C) in ethanol or toluene to form the hexahydroquinoline core .

Esterification: Final carboxylate group introduction via esterification using ethyl chloroformate or similar reagents .

Key Optimization Factors:

- Catalyst choice (e.g., p-toluenesulfonic acid for cyclization).

- Solvent polarity and temperature control to minimize side products.

Basic: Which analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

- NMR Spectroscopy:

- X-ray Crystallography:

Advanced: How can regiochemical challenges during synthesis be addressed to ensure correct substituent placement?

Methodological Answer:

- Steric and Electronic Control:

- Monitoring Tools:

- LC-MS for real-time tracking of intermediate formation.

- DFT Calculations to predict regioselectivity in cyclization steps .

Advanced: What experimental strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Mechanistic Validation:

- Enzyme Inhibition Assays: Test against target enzymes (e.g., kinases) using fluorescence-based assays to quantify IC50 values .

- Molecular Docking: Compare binding poses (e.g., AutoDock Vina) with structural analogs to identify critical interactions (e.g., hydrogen bonds with 3-fluorophenyl groups) .

- Data Normalization:

- Use standardized cell lines (e.g., HEK293 for cytotoxicity) and control for solvent effects (e.g., DMSO < 0.1% v/v) .

Advanced: How can conformational flexibility of the hexahydroquinoline core impact crystallographic data interpretation?

Methodological Answer:

- Dynamic Disorder Analysis:

- Comparative Studies:

Advanced: What computational approaches predict intermolecular interactions in crystal packing?

Methodological Answer:

- Hirshfeld Surface Analysis:

- Quantify interaction types (e.g., H-bonding vs. van der Waals) using CrystalExplorer .

- Compare with graph-set notation (e.g., R22(8) motifs for dimeric H-bonds) .

- Molecular Dynamics (MD):

- Simulate lattice stability under thermal stress (e.g., 300 K for 10 ns) using GROMACS .

Basic: How is the compound’s stability assessed under experimental conditions?

Methodological Answer:

- Accelerated Degradation Studies:

- Expose to UV light (254 nm) or elevated temperatures (40–60°C) and monitor via HPLC for decomposition products .

- pH Stability Profiling:

Advanced: How does the methoxyphenyl group influence electronic properties of the compound?

Methodological Answer:

- Spectroscopic and Computational Analysis:

- UV-Vis Spectroscopy: Compare λmax shifts with/without methoxy groups (e.g., bathochromic shift due to electron donation) .

- DFT Calculations: Calculate Mulliken charges to quantify electron density redistribution (e.g., increased density at C7 position) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.